2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, as well as a methoxyazetidinyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Substitution: The amine group is then substituted with a chloro and fluoro group.
Coupling: The resulting intermediate is coupled with 4-(3-methoxyazetidin-1-yl)phenylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloro and fluoro groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is investigated for its use in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents, as well as the methoxyazetidinyl group, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
Uniqueness
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is unique due to the presence of the methoxyazetidinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-23-14-9-21(10-14)13-5-3-12(4-6-13)20-17(22)15-7-2-11(19)8-16(15)18/h2-8,14H,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSAFJSUVSIWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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